![molecular formula C12H23N3O3 B3027594 (R)-叔丁基 3-[(甲基氨基羰基)氨基]哌啶-1-甲酸酯 CAS No. 1349699-62-2](/img/structure/B3027594.png)

(R)-叔丁基 3-[(甲基氨基羰基)氨基]哌啶-1-甲酸酯

描述

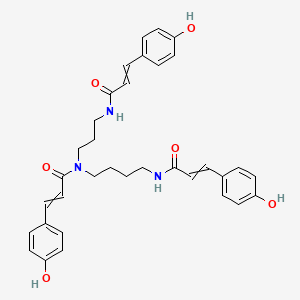

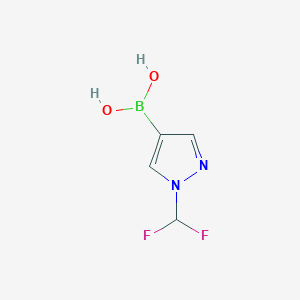

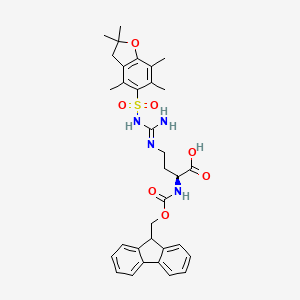

The compound "(R)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate" is a chiral molecule that is relevant in the synthesis of various pharmacologically active compounds. It is structurally related to several intermediates described in the provided papers, which are used in the synthesis of protein kinase inhibitors, nociceptin antagonists, benziimidazole compounds, and other biologically active molecules .

Synthesis Analysis

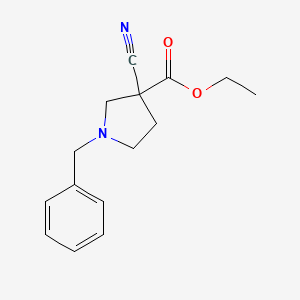

The synthesis of related piperidine derivatives often begins with a piperidine carboxylate starting material. For example, the asymmetric synthesis of a key intermediate for protein kinase inhibitors starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, yielding a product in 49% overall yield . Another study reports the asymmetric synthesis of a piperidine dicarboxylate, a nociceptin antagonist intermediate, with a high enantiomeric excess, indicating the potential for large-scale synthesis . Additionally, the synthesis of tert-butyl piperazine carboxylate derivatives has been achieved using cost-effective reagents and conditions, suggesting the versatility of piperidine carboxylates in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic methods such as NMR and ESI-MS, and in some cases, by X-ray crystallography. For instance, the crystal and molecular structure of a thieno[2,3-c]pyridine dicarboxylate derivative was determined, revealing intramolecular hydrogen bonding that stabilizes the molecule . These structural analyses are crucial for confirming the identity and purity of synthesized intermediates.

Chemical Reactions Analysis

Piperidine carboxylates undergo various chemical reactions to yield diverse derivatives. For example, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate leads to 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for further derivatization . The formylation of piperidine derivatives is another key transformation, as demonstrated in the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their functional groups and stereochemistry. Chiral separation techniques, such as high-performance liquid chromatography, are employed to separate and analyze enantiomers of piperidine carboxylates, which is essential for the development of chiral drugs . Thermal analyses and density functional theory (DFT) calculations provide insights into the stability and electronic properties of these compounds .

科学研究应用

血液透析中的抗凝应用

MD 805,一种与所查询化学物质在结构上相关的化合物,已被用作慢性肾功能衰竭接受维持性血液透析患者的抗凝剂。它表现出稳定的抗凝血酶作用,凝血时间没有明显的个体差异,从而减少了血小板激活导致的血液透析回路中蛋白质的释放 (Matsuo et al., 1986)。

过敏和接触性皮炎研究

研究调查了对对叔丁基苯酚-甲醛树脂 (PTBP-F-R) 中单体的接触过敏,该树脂用作许多粘合剂配方中的粘合剂。该研究旨在了解对 PTBP-F-R 和丁基苯酚衍生物过敏的患者的主要致敏物质和交叉反应模式 (Zimerson & Bruze, 2002)。

神经影响研究

已经对非法药物使用的神经影响进行了研究,其中发现与所查询化学物质在结构上相似的化合物在静脉注射后会导致明显的帕金森氏症。这突出了某些哌啶衍生物的神经毒性潜力 (Langston et al., 1983)。

化学品暴露的生物监测

生物监测研究利用相关化合物来了解人类接触某些化学物质的情况,例如化妆品中使用的香料化学物质。例如,对用于香料中的莱斯梅拉的研究涉及分析尿液样本中的代谢物,以评估一般人群的接触情况和潜在的健康风险 (Scherer et al., 2020)。

作用机制

Target of Action

For instance, piperine, a piperidine alkaloid, has been reported to interact with various targets such as cell cycle proteins .

Mode of Action

For example, piperine has been found to form a hydrogen bond with Ser5 at the ATP-binding site on CDK2 protein, impairing cell cycle progression .

Biochemical Pathways

Piperidine compounds like piperine have been reported to regulate multiple signaling pathways such as akt/mtor/mmp-9, 5′-amp-activated protein kinase-activated nlr family pyrin domain containing-3 inflammasome, voltage-gated k+ current, pkcα/erk1/2, nf-κb/ap-1/mmp-9, wnt/β-catenin, jnk/p38 mapk, and gut microbiota .

Pharmacokinetics

For instance, piperine has been reported to have bioavailability enhancing abilities .

Result of Action

Piperidine compounds like piperine have been reported to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . Piperine at 1, 10, and 50 μg/ml was found to increase cell viability in a concentration-dependent manner in vitro .

Action Environment

For instance, piperine’s suppression of certain consequences from 3-methylcholanthrene- and phenobarbital-treated rats in post mitochondrial filtrate was identical to those controls .

属性

IUPAC Name |

tert-butyl (3R)-3-(methylcarbamoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-6-9(8-15)14-10(16)13-4/h9H,5-8H2,1-4H3,(H2,13,14,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUNTJOORHDUFT-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201118357 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(methylamino)carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1349699-62-2 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(methylamino)carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349699-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(methylamino)carbonyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B3027518.png)

![N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide](/img/structure/B3027527.png)

![2-[(2S,3E,4S)-3-(2-Hydroxyethylidene)-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B3027530.png)